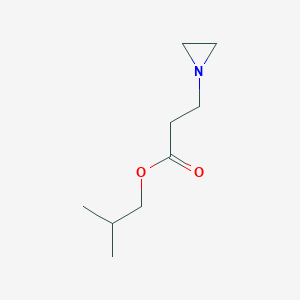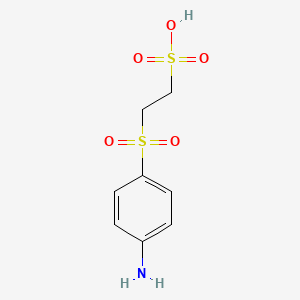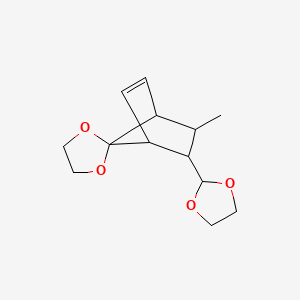
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is an organic compound characterized by its unique structure, which includes a dioxolane ring and an ethylenedioxy group attached to a norbornene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene typically involves the reaction of norbornene derivatives with dioxolane and ethylenedioxy groups under specific conditions. One common method involves the use of palladium-catalyzed reactions to introduce the dioxolane and ethylenedioxy groups onto the norbornene framework . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxolane ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted norbornene compounds.
Applications De Recherche Scientifique
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include 1,2-dioxolane and other norbornene derivatives . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
2-(2-Dioxolanyl)-3-methyl-7,7-ethylenedioxy-5-norbornene is unique due to its combination of a dioxolane ring and an ethylenedioxy group on a norbornene framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
31969-70-7 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5'-(1,3-dioxolan-2-yl)-6'-methylspiro[1,3-dioxolane-2,7'-bicyclo[2.2.1]hept-2-ene] |
InChI |
InChI=1S/C13H18O4/c1-8-9-2-3-10(13(9)16-6-7-17-13)11(8)12-14-4-5-15-12/h2-3,8-12H,4-7H2,1H3 |
Clé InChI |
IPEBMDNKZSEDKL-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C=CC(C1C3OCCO3)C24OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
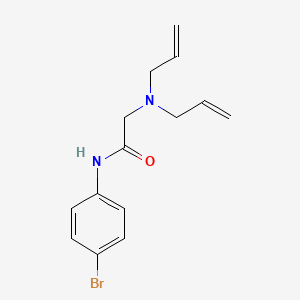


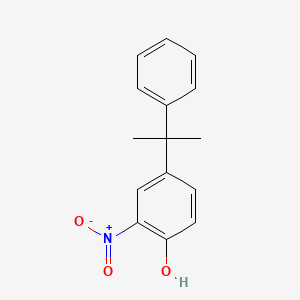
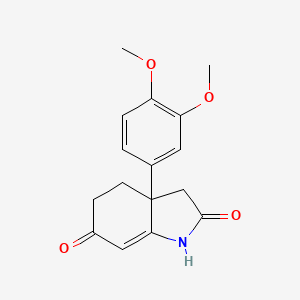
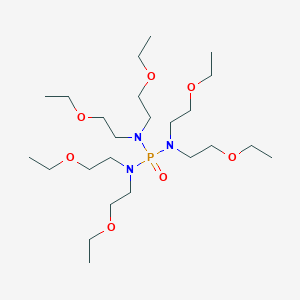
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
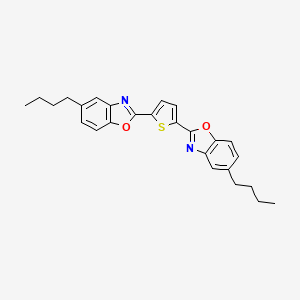

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

